molecular formula C9H9N5O4 B3065712 N-(4-Azido-2-nitrophenyl)-beta-alanine CAS No. 58775-35-2

N-(4-Azido-2-nitrophenyl)-beta-alanine

Cat. No.: B3065712
CAS No.: 58775-35-2
M. Wt: 251.2 g/mol
InChI Key: WBDBRCKAXAMLMR-UHFFFAOYSA-N
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Description

N-(4-Azido-2-nitrophenyl)-β-alanine is a nitroaromatic compound featuring a β-alanine backbone conjugated to a 4-azido-2-nitrophenyl group. This structure confers unique photochemical reactivity due to the azide (–N₃) and nitro (–NO₂) functional groups. The compound is primarily utilized as a photoaffinity probe in biochemical studies, enabling covalent crosslinking with target biomolecules (e.g., proteins or membranes) upon UV irradiation . Its β-alanine moiety enhances solubility in aqueous environments compared to purely aromatic analogues, making it suitable for biological applications.

Properties

IUPAC Name

3-(4-azido-2-nitroanilino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O4/c10-13-12-6-1-2-7(8(5-6)14(17)18)11-4-3-9(15)16/h1-2,5,11H,3-4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDBRCKAXAMLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10568020
Record name N-(4-Azido-2-nitrophenyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58775-35-2
Record name N-(4-Azido-2-nitrophenyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Azido-2-nitrophenyl)-beta-alanine typically involves the reaction of 4-nitroaniline with sodium azide in the presence of a suitable solvent such as ethanol or water. The reaction is carried out under reflux conditions at elevated temperatures (around 80°C) for an extended period (e.g., 24 hours) to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Azido-2-nitrophenyl)-beta-alanine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the azido group under mild conditions.

Major Products Formed

    Reduction of Nitro Group: 4-Amino-2-nitrophenyl-beta-alanine.

    Reduction of Azido Group: 4-Amino-2-nitrophenyl-beta-alanine.

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Azido-2-nitrophenyl)-beta-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Azido-2-nitrophenyl)-beta-alanine involves the formation of a highly reactive nitrene intermediate upon exposure to UV light. This nitrene can insert into C-H and N-H bonds, leading to covalent modifications of biomolecules . The azido group also allows for click chemistry applications, facilitating the attachment of various functional groups to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(4-Azido-2-nitrophenyl)-β-alanine with key analogues:

Compound Molecular Weight Key Functional Groups Primary Applications CAS Number
N-(4-Azido-2-nitrophenyl)-β-alanine ~235.2 g/mol Azide (–N₃), Nitro (–NO₂), Carboxylate (–COOH) Photoaffinity labeling, membrane protein studies Not explicitly listed
N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate (NAP-Taurine) ~326.3 g/mol Azide (–N₃), Nitro (–NO₂), Sulfonate (–SO₃⁻) Irreversible inhibition of anion transport proteins (e.g., band 3 protein in RBCs)
(R)-3-(3-Nitrophenyl)-β-alanine 210.18 g/mol Nitro (–NO₂), Carboxylate (–COOH) Substrate for enzymatic assays, chiral synthesis 787544-61-0
4-Nitrobenzylamine 152.15 g/mol Nitro (–NO₂), Amine (–NH₂) Intermediate in organic synthesis, inhibitor studies 555-21-5
Key Observations:
  • Azide vs. Sulfonate/Sulfonyl Groups: The presence of the azide group in N-(4-Azido-2-nitrophenyl)-β-alanine and NAP-taurine distinguishes them from non-azide analogues like 4-nitrobenzylamine. Azides enable photoactivated covalent binding, whereas sulfonate groups (e.g., in NAP-taurine) enhance specificity for anion transport systems .
  • Positional Isomerism : (R)-3-(3-Nitrophenyl)-β-alanine differs in nitro group placement (meta vs. para in the target compound), altering electronic properties and binding affinities .
  • Solubility : β-Alanine derivatives exhibit superior water solubility compared to purely aromatic nitro compounds (e.g., 4-nitrobenzylamine), facilitating biological applications .

Research Findings and Limitations

  • Target Specificity : NAP-taurine labels the 95 kDa band 3 protein in red blood cells, with pronase cleavage yielding a 65 kDa fragment . The β-alanine variant may target similar domains but lacks direct evidence in published studies.
  • Limitations: The azide group’s photoreactivity necessitates strict light-controlled handling, complicating in vivo applications. Non-azide analogues (e.g., 4-nitrobenzylamine) avoid this issue but lack covalent binding capabilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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